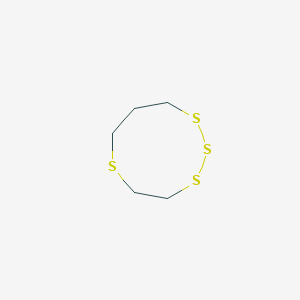
1,2,3,6-Tetrathionane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetrathionane is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with alternating sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetrathionane can be synthesized through the oxidation of thiosulfate ions using iodine. The reaction proceeds as follows: [ 2 \text{S}_2\text{O}_3^{2-} + \text{I}_2 \rightarrow \text{S}_4\text{O}_6^{2-} + 2 \text{I}^- ] This method involves the careful control of reaction conditions to ensure the formation of the desired tetrathionate anion .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps to isolate the compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,6-Tetrathionane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced back to thiosulfate ions under suitable conditions.
Substitution: The sulfur atoms in the ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine or other halogens are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrogen sulfide can be employed.
Substitution: Nucleophiles like amines or thiols can react with the sulfur atoms in the ring.
Major Products Formed:
Oxidation: Higher oxidation state sulfur compounds.
Reduction: Thiosulfate ions.
Substitution: Various substituted sulfur-containing compounds.
Applications De Recherche Scientifique
1,2,3,6-Tetrathionane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological sulfur cycles and as a model compound for studying sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes
Mécanisme D'action
The mechanism by which 1,2,3,6-Tetrathionane exerts its effects involves interactions with sulfur-containing enzymes and proteins. The compound can act as a sulfur donor or acceptor, influencing various biochemical pathways. Its unique ring structure allows it to participate in redox reactions, making it a versatile molecule in both biological and chemical contexts .
Comparaison Avec Des Composés Similaires
Thiosulfate: A related sulfur oxyanion with similar redox properties.
Tetrathionate: Another sulfur oxyanion with a similar structure but different oxidation states.
Polysulfides: Compounds containing chains of sulfur atoms with varying lengths and oxidation states.
Uniqueness: 1,2,3,6-Tetrathionane is unique due to its specific ring structure and the presence of alternating sulfur atoms. This configuration imparts distinct chemical properties, making it valuable for specific applications where other sulfur compounds may not be suitable .
Propriétés
Numéro CAS |
106874-24-2 |
|---|---|
Formule moléculaire |
C5H10S4 |
Poids moléculaire |
198.4 g/mol |
Nom IUPAC |
1,2,3,6-tetrathionane |
InChI |
InChI=1S/C5H10S4/c1-2-6-4-5-8-9-7-3-1/h1-5H2 |
Clé InChI |
ABEUTGIEPPMGEN-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCSSSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



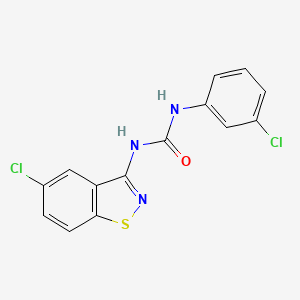
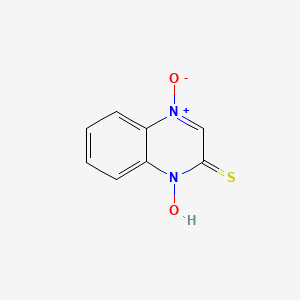


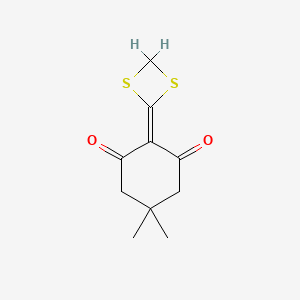
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)


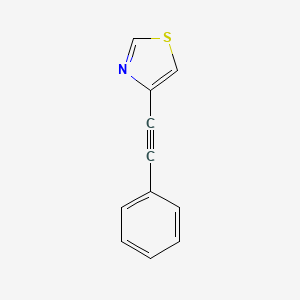
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
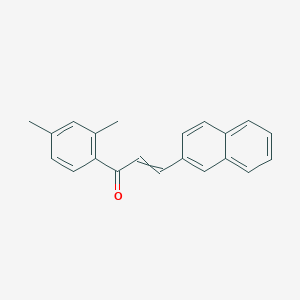
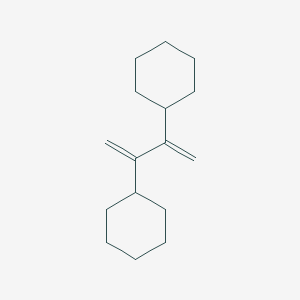
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
